molecular formula C8H15NO2 B123322 N-(4-Hydroxycyclohexyl)acetamide CAS No. 23363-88-4

N-(4-Hydroxycyclohexyl)acetamide

Cat. No. B123322
CAS RN: 23363-88-4
M. Wt: 157.21 g/mol
InChI Key: HWAFCRWGGRVEQL-UHFFFAOYSA-N
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Description

N-(4-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula C8H15NO2 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da . It is commonly constituted by two diastereomers (cis- and trans-isomers) .


Molecular Structure Analysis

The molecular structure of N-(4-Hydroxycyclohexyl)acetamide consists of freely rotating bonds, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound’s structure was analyzed using various methods such as FTIR, UV, and MS .


Chemical Reactions Analysis

The cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide was studied theoretically and experimentally . The reaction proceeds through the cis-, trans-free radical and 4-acetamide-cyclohexanone intermediate pathway .


Physical And Chemical Properties Analysis

N-(4-Hydroxycyclohexyl)acetamide has a density of 1.1±0.1 g/cm3, a boiling point of 357.2±31.0 °C at 760 mmHg, and a flash point of 169.8±24.8 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 146.0±5.0 cm3 .

Scientific Research Applications

  • Mechanism of Epimerization : A study by Wang (2013) explored the mechanism of cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide using density functional theory (DFT). The study proposed a new reaction pathway, indicating its preference over others. The findings could predict the ratio of two anomers expected from this pathway.

  • Metabolic Pathways : Research by Zell, Neidlein, & Strein (1994) examined the biotransformation of BM 12.1307 in dogs, identifying trans-N-(4-Hydroxycyclohexyl) acetamide as a main metabolite. This study is essential for understanding the metabolic fate of related compounds.

  • Anticonvulsant Activity : A study by Pękala et al. (2011) investigated the anticonvulsant activity of certain acetamides, including a compound similar to N-(4-Hydroxycyclohexyl)acetamide. The compound showed effectiveness in reducing seizures, indicating potential therapeutic applications.

  • Cis-trans Epimerization Technology : Yang Neng-wei (2002) explored the use of Raney-Ni as a catalyst for the cis-trans epimerization of N-(4-Hydroxycyclohexyl) acetamide. The study, found here, provides insights into improving epimerization efficiency.

  • Synthesis of Medicinal Intermediates : Yin Xian-qing (2006) discussed the synthesis of N-(4-oxocyclohexyl) acetamid, a medicinal intermediate, using Jones reagent. The study, available here, highlights a methodology with a potential application in pharmaceutical synthesis.

  • Crystal and Molecular Structures : The study by Il'in, Reshetnyak, & Sobolev (1992) on the crystal structure of a related compound, 4-acetamido-2,6-dibromo-4-hydroxy-1,2-dimethoxycyclohexa-2,5-diene, provides fundamental knowledge on the molecular interactions and stability of such compounds.

  • Chemoselective Acetylation : Magadum & Yadav (2018) researched the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate. The findings, detailed here, are significant for efficient and selective synthesis methods in pharmaceuticals.

  • Enzyme Inhibition and Kinetics : A study by Butt et al. (2019) synthesized novel bi-heterocyclic acetamides for enzyme inhibition, including tyrosinase, which is important in melanogenesis. This provides insights into the development of therapeutic agents for skin pigmentation disorders.

  • Synthesis and Biological Profile : Sultana et al. (2016) explored the synthesis and biological properties of Zn(II) complexes derived from different aryl acetamides. The research, found here, indicates potential applications in enzyme inhibition and as anticancer agents.

Safety And Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, with a GHS07 pictogram and a warning signal word . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for N-(4-Hydroxycyclohexyl)acetamide could involve further exploration of its cis-trans epimerization mechanism, which could help obtain more of the trans-isomer by controlling the reaction conditions . This is significant as only the trans-isomer is an important medical intermediate, which could be used to synthesize many kinds of medicine .

properties

IUPAC Name

N-(4-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFCRWGGRVEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946032, DTXSID701282648
Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
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Record name N-(trans-4-Hydroxycyclohexyl)acetamide
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxycyclohexyl)acetamide

CAS RN

23363-88-4, 27489-60-7
Record name N-(4-Hydroxycyclohexyl)acetamide
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Record name N-(4-Hydroxycyclohexyl)acetamide
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Record name trans-N-(4-Hydroxycyclohexyl)acetamide
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Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
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Record name N-(trans-4-Hydroxycyclohexyl)acetamide
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Record name N-(4-hydroxycyclohexyl)acetamide
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Record name trans-N-(4-hydroxycyclohexyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Pękala, AM Waszkielewicz, E Szneler… - Bioorganic & medicinal …, 2011 - Elsevier
A group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides (1–7) and -ethylamines (8–9) have been synthesized and investigated for their anticonvulsant …
Number of citations: 21 www.sciencedirect.com
TP Johnston, GS McCaleb… - Journal of Medicinal …, 1975 - ACS Publications
Method E (8a-d). Each of the hydrolysis reactions was con-ducted in a similar manner except that in the case of 7d, EtOH (20%) was employed in order to improve solubility. A …
Number of citations: 37 pubs.acs.org
Y Wang - Comptes Rendus Chimie, 2013 - Elsevier
The mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization was studied by means of the density functional theory (DFT) method. A new possible reaction pathway is …
Number of citations: 1 www.sciencedirect.com
C Zell, R Neidlein, K Strein - Arzneimittel-forschung, 1994 - europepmc.org
The biotransformation of BM 12.1307 (trans-N-(4-nitroxycyclohexyl) acetamide, CAS 137291-91-3) in the dog was examined after oral and intravenous administration. For that purpose, …
Number of citations: 2 europepmc.org
GS Fonken, ME Herr, HC Murray… - The Journal of Organic …, 1968 - ACS Publications
Continuing our broad study of the microbiological oxygenation of simple monocyclic systems, a series of N-cycloalkylamides and,-dicycloalkylamides was subjected to fermentation by …
Number of citations: 24 pubs.acs.org
X Dang, SB Williams, S Devanathan… - Journal of medicinal …, 2021 - ACS Publications
Mitochondrial fragmentation from defective fusion or unopposed fission contributes to many neurodegenerative diseases. Small molecule mitofusin activators reverse mitochondrial …
Number of citations: 8 pubs.acs.org
K Pańczyk, D Żelaszczyk, P Koczurkiewicz… - …, 2018 - pubs.rsc.org
A series of 17 new phenoxyacetamides has been prepared via multistep chemical synthesis as a continuation of the research carried out by our group on di- and tri-substituted …
Number of citations: 10 pubs.rsc.org
RA Johnson, ME Herr, HC Murray… - The Journal of Organic …, 1968 - ACS Publications
Microbiological oxygenation with Sporotrichumsulfurescens has been shown to occur at C-4 of 1-benzoylpiperidine (1), at C-3 and C-4 of 1-benzoylhexamethylenimine (6), at C-4 of 1-p-…
Number of citations: 48 pubs.acs.org
RR Fraser, RB Swingle - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
A synthesis of 7-azabicyclo[2.2.1]heptane (1) in five steps and an overall yield of 18% has been achieved. An alternative five-step route which gives 1 in 36% yield but which requires …
Number of citations: 79 cdnsciencepub.com
CT Gnewuch, G Sosnovsky - Chemical Reviews, 1997 - ACS Publications
The N-alkyl-and N-(2-haloethyl)-N-nitrosoureas represent one of the generally most useful classes of anticancer agents, with a wide range of activities against various leukemias and …
Number of citations: 216 pubs.acs.org

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